Absolute Stereochemistry by Exciton Chirality CD
The absolute configuration of the cis-1,2-dihydrodiol metabolite of phenanthrene was unequivocally assigned as (1R,2S) using the exciton chirality circular dichroism method applied to its benzoate derivative. In contrast, the trans-1,2-dihydrodiol enantiomer was assigned the (1R,2R) configuration [1]. The negative sign associated with the longest wavelength Cotton effect for the cis-dihydrodiol benzoate is diagnostic for the (1R,2S) configuration, providing a definitive spectroscopic fingerprint for identity verification.
| Evidence Dimension | Absolute stereochemistry determination |
|---|---|
| Target Compound Data | (1R,2S) configuration; negative Cotton effect in CD spectrum of benzoate derivative |
| Comparator Or Baseline | trans-1,2-dihydrodiol: (1R,2R) configuration; distinct Cotton effect |
| Quantified Difference | Opposite stereochemical configuration at C-2 (S vs. R) leading to distinct chiroptical signatures |
| Conditions | Exciton chirality CD method on monobenzoate derivatives of tetrahydrodiols |
Why This Matters
Ensures that procured material is the correct enantiomer, which is essential for studies requiring defined stereochemistry.
- [1] Koreeda, M., Akhtar, M.N., Boyd, D.R., Neill, J.D., Gibson, D.T., Jerina, D.M. Absolute Stereochemistry of cis-1,2-, trans-1,2-, and cis-3,4-Dihydrodiol Metabolites of Phenanthrene. J. Org. Chem. 1978, 43(6), 1023-1027. View Source
